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molecular formula C9H8N2O2 B1322755 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 351439-07-1

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1322755
M. Wt: 176.17 g/mol
InChI Key: XOGBBTNEIKWLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943616B2

Procedure details

A solution of 1H-pyrrolo[2,3-b]pyridine-4 carboxylic acid, methyl ester [1.8 g, Reference Example 19(c)] in methanol (60 mL) was treated with sodium hydroxide solution (25 mL, 2N) and the mixture was stirred at room temperature for 2 hours then evaporated. The residue was treated with water (50 mL) and the pH of the mixture was adjusted to 34 by addition of hydrochloric acid. The resulting yellow solid was filtered, then washed well with water and then dried to give the title compound (1.1 g) as a yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:10]([O:12]C)=[O:11])[C:4]=2[CH:3]=[CH:2]1.[OH-].[Na+]>CO>[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:10]([OH:12])=[O:11])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1C=CC2=C1N=CC=C2C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with water (50 mL)
ADDITION
Type
ADDITION
Details
the pH of the mixture was adjusted to 34 by addition of hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=C1N=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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